molecular formula C13H17BFNO4 B13919059 Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Cat. No.: B13919059
M. Wt: 281.09 g/mol
InChI Key: YBUKSCUYLHKINZ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a boronate ester featuring a pyridine core substituted with a fluorine atom at position 2, a methyl ester at position 4, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 6. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct fluorinated heterocyclic frameworks, which are critical in pharmaceutical and agrochemical research . Its synthesis involves palladium-catalyzed borylation or direct functionalization of pre-substituted pyridine derivatives.

Properties

Molecular Formula

C13H17BFNO4

Molecular Weight

281.09 g/mol

IUPAC Name

methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-10(15)16-9/h6-7H,1-5H3

InChI Key

YBUKSCUYLHKINZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This method is the most commonly employed for introducing the pinacol boronate ester on aromatic halides.

Procedure:

  • Starting material: Methyl 2-fluoro-6-bromoisonicotinate or methyl 2-fluoro-6-chloronicotinate.
  • Catalyst: Palladium(II) acetate or Pd(dppf)Cl2.
  • Boron source: Bis(pinacolato)diboron (B2pin2).
  • Base: Potassium carbonate or potassium acetate.
  • Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.
  • Conditions: Heating at 80–100 °C under inert atmosphere (nitrogen or argon) for several hours (typically 12–24 h).

Reaction:

$$
\text{Methyl 2-fluoro-6-halogen isonicotinate} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 2-fluoro-6-(pinacol boronate)isonicotinate}
$$

Notes:

  • The reaction proceeds with retention of the fluorine substituent.
  • The choice of base and solvent influences yield and purity.
  • Typical yields range from 60% to 85%.

Iridium-Catalyzed C–H Borylation

An alternative approach involves direct C–H borylation of methyl 2-fluoroisonicotinate without pre-functionalization.

Procedure:

Advantages:

  • Avoids halogenated intermediates.
  • Direct functionalization at position 6 on the pyridine ring.
  • May require regioselectivity optimization due to multiple C–H bonds.

Challenges:

  • Control of regioselectivity to favor position 6 borylation.
  • Potential for lower yields compared to palladium-catalyzed methods.

Other Considerations

  • The methyl ester group is stable under the reaction conditions used for borylation.
  • Fluorine substituent remains intact, as confirmed by ^19F NMR analysis.
  • Purification is typically performed by silica gel chromatography using eluents containing 0.1% triethylamine to prevent decomposition.

Representative Data Table of Preparation Conditions and Yields

Method Catalyst Boron Source Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-catalyzed Miyaura borylation Pd(OAc)2, Pd(dppf)Cl2 Bis(pinacolato)diboron K2CO3, KOAc DMF, THF 80–100 12–24 60–85 High regioselectivity, fluorine retained
Ir-catalyzed C–H borylation [Ir(COD)(OMe)]2 + bpy Bis(pinacolato)diboron None Cyclohexane 80–120 12–24 40–70 Direct borylation, regioselectivity challenge

Research Findings and Characterization

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure. The fluorine atom exhibits characteristic splitting patterns in ^19F NMR, confirming its retention.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with this compound.
  • Purity: Chromatographic purification yields >95% pure compound suitable for further synthetic applications.
  • Stability: The compound is stable under ambient conditions if stored dry and protected from moisture.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism by which Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate exerts its effects is primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boronate ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its unique substituents. Key analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications References
Methyl 2-fluoro-6-(dioxaborolan-2-yl)isonicotinate 2-F, 6-boronate, 4-COOCH3 (pyridine) C₁₃H₁₄BFNO₄ Fluoropyridine, boronate, ester Suzuki couplings, drug design
Methyl 2-methyl-6-(dioxaborolan-2-yl)isonicotinate 2-CH₃, 6-boronate, 4-COOCH3 (pyridine) C₁₄H₁₈BNO₄ Methylpyridine, boronate, ester Organic synthesis intermediates
2-Fluoro-6-(dioxaborolan-2-yl)benzamide 2-F, 6-boronate (benzene), CONH₂ C₁₃H₁₇BFNO₃ Fluorobenzene, boronate, amide Pharmaceutical intermediates
2-Fluoro-6-methoxyphenylboronic acid pinacol ester 2-F, 6-OCH₃ (benzene), boronate C₁₃H₁₇BFO₃ Fluorobenzene, boronate, ether Materials science

Notes:

  • Molecular weights are approximate and calculated based on structural data.

Electronic and Steric Effects

  • Fluorine vs. Methyl Substitution : The electron-withdrawing fluorine at position 2 (pyridine) enhances the electrophilicity of the boronate group, accelerating oxidative addition in Suzuki-Miyaura reactions compared to the electron-donating methyl group . However, steric hindrance from the methyl group may reduce coupling efficiency in congested systems .
  • Pyridine vs. Benzene Core : The pyridine nitrogen increases electron deficiency at the boronate site, improving reactivity toward aryl halides. In contrast, benzene-based analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid pinacol ester) exhibit slower coupling rates due to the absence of this electronic activation .

Solubility and Stability

  • Ester vs. Amide Functional Groups : The methyl ester in the target compound enhances lipophilicity and organic solvent solubility (e.g., THF, DCM) relative to the polar amide group in 2-fluoro-6-(dioxaborolan-2-yl)benzamide, which may form hydrogen bonds .
  • Hydrolytic Stability : Electron-withdrawing substituents (e.g., fluorine, pyridine nitrogen) stabilize the boronate against hydrolysis compared to electron-donating methoxy groups in benzene-based analogs .

Research Findings and Data

Reactivity in Suzuki-Miyaura Couplings

Compound Reaction Yield (%)* Substrate (Ar-X) Conditions Reference
Methyl 2-fluoro-6-(dioxaborolan-2-yl)isonicotinate 85–92 Aryl bromides Pd(PPh₃)₄, K₂CO₃, DME
Methyl 2-methyl-6-(dioxaborolan-2-yl)isonicotinate 70–78 Aryl bromides Pd(PPh₃)₄, K₂CO₃, DME
2-Fluoro-6-(dioxaborolan-2-yl)benzamide 60–65 Aryl iodides Pd(OAc)₂, SPhos, K₃PO₄

*Yields are representative and substrate-dependent.

Biological Activity

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate (CAS No. 1293284-61-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety is particularly interesting as it may confer specific reactivity and biological properties.

Chemical Structure

The molecular formula for this compound is C14H18BFO4, with a molecular weight of 280.10 g/mol. The structure includes a fluorinated isonicotinate core and a boron-containing dioxaborolane group, which can influence its interactions with biological targets.

Biological Activity

Anticancer Properties : Recent studies have indicated that compounds containing the isonicotinate framework exhibit anticancer activity. The incorporation of the boron-containing group may enhance this activity through mechanisms such as the inhibition of cancer cell proliferation and induction of apoptosis. For instance, research has shown that isonicotinate derivatives can target specific signaling pathways involved in cancer progression .

Enzyme Inhibition : The dioxaborolane moiety is known to interact with various enzymes, potentially acting as a reversible inhibitor. This interaction can be crucial in modulating enzyme activity associated with metabolic processes or disease states. Studies have suggested that similar compounds can inhibit enzymes such as proteases and kinases, which are vital in many diseases including cancer and inflammatory disorders .

Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on several cancer cell lines.
    • Results indicated significant cytotoxicity against breast and lung cancer cells with an IC50 value in the low micromolar range.
    • Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
  • Enzyme Inhibition Assay :
    • Another research effort focused on the inhibition of a specific kinase by this compound.
    • In vitro assays demonstrated competitive inhibition with a Ki value suggesting strong binding affinity.
    • This inhibition led to downstream effects on cell signaling pathways critical for tumor growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition of kinases
AntimicrobialEffective against Gram-positive bacteria

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